N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-phenoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-23-19-12-10-17(11-13-19)15-22-16-18-6-5-9-21(14-18)24-20-7-3-2-4-8-20/h2-14,22H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTVIUZJPYVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine and Its Analogues
Direct Alkylation Strategies for Secondary Amine Formation
Direct alkylation methods represent a classical and straightforward approach to the formation of C-N bonds. These strategies typically involve the reaction of a primary amine with an alkylating agent. However, a significant challenge in this approach is controlling the reaction to prevent overalkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. orgsyn.org
N-Alkylation via Nucleophilic Substitution Reactions (SN2)
The synthesis of N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine can be envisioned through a direct nucleophilic substitution (SN2) reaction. This would involve the reaction of 3-phenoxybenzylamine with 4-methoxybenzyl chloride (or bromide) or, conversely, 4-methoxybenzylamine (B45378) with 3-phenoxybenzyl chloride.
The reaction proceeds via a backside attack by the nucleophilic amine on the electrophilic benzylic carbon of the alkyl halide. arkat-usa.org A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is typically required to neutralize the hydrohalic acid formed during the reaction. The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction.
A key consideration is the reactivity of the electrophile. 4-Methoxybenzyl chloride is a highly reactive SN1 electrophile due to the electron-donating methoxy (B1213986) group, which stabilizes the resulting benzylic carbocation. This can lead to side reactions, especially in protic solvents. Therefore, conditions favoring an SN2 pathway, such as using a less polar, aprotic solvent like dichloromethane (B109758) (DCM), might be necessary for a clean reaction.
Table 1: Key Factors in SN2 N-Alkylation
| Factor | Influence on Reaction | Typical Conditions |
|---|---|---|
| Nucleophile | Primary amine (e.g., 3-phenoxybenzylamine) | 1.0 - 1.2 equivalents |
| Electrophile | Benzylic halide (e.g., 4-methoxybenzyl chloride) | 1.0 equivalent |
| Base | Neutralizes acid byproduct | K₂CO₃, Cs₂CO₃, DIPEA |
| Solvent | Affects reaction rate and mechanism | DMF, Acetonitrile, DCM |
| Temperature | Controls reaction rate | Room temperature to 80 °C |
Utilizing Protected Amine Intermediates (e.g., Sulfonamides) for Controlled Alkylation
To circumvent the issue of overalkylation inherent in direct alkylation, a primary amine can be temporarily converted into a less reactive, protected form. Sulfonamides are particularly effective for this purpose as the strongly electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen atom, preventing further alkylation. The Fukuyama amine synthesis is an exemplary application of this strategy. orgsyn.org
This methodology involves a three-step sequence:
Protection: The primary amine (e.g., 4-methoxybenzylamine) is reacted with a nitrobenzenesulfonyl chloride, typically 2-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), in the presence of a base like triethylamine (B128534) to form a stable N-nosylated sulfonamide.
Alkylation: The resulting sulfonamide is sufficiently acidic to be deprotonated by a mild base, such as potassium carbonate. The resulting anion is then alkylated with an electrophile, for instance, 3-phenoxybenzyl bromide, to yield the N,N-disubstituted sulfonamide. This step proceeds cleanly without the risk of forming a tertiary amine. orgsyn.orglookchem.com
Deprotection: The nosyl group is selectively removed under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base. This step proceeds via a Meisenheimer complex to liberate the desired secondary amine. orgsyn.org
This method is highly versatile and compatible with a wide range of functional groups, making it a powerful tool for the controlled synthesis of secondary amines. researchgate.netresearchgate.net
Table 2: Fukuyama Amine Synthesis for this compound (Conceptual)
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
|---|---|---|---|---|
| 1. Protection | 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Triethylamine, CH₂Cl₂ | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide |
| 2. Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenoxybenzyl bromide | K₂CO₃, DMF | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)-2-nitrobenzenesulfonamide |
| 3. Deprotection | N,N-disubstituted sulfonamide | Thiophenol | K₂CO₃, Acetonitrile | This compound |
Reductive Amination Pathways from Aldehydes or Ketones
Reductive amination is another highly effective method for synthesizing secondary amines while avoiding overalkylation. masterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. harvard.edu
For the synthesis of this compound, this could be achieved by reacting 4-methoxybenzylamine with 3-phenoxybenzaldehyde (B142659). The initial condensation forms an N-(3-phenoxybenzylidene)-4-methoxybenzylamine intermediate. This imine is then reduced without being isolated.
A key aspect of this one-pot reaction is the choice of reducing agent, which must selectively reduce the iminium ion in the presence of the starting aldehyde. arkat-usa.org Mild reducing agents are preferred for this purpose.
Commonly used reducing agents include:
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and highly selective reagent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions over carbonyls, especially under mildly acidic conditions (pH 6-7) that favor iminium ion formation. masterorganicchemistry.comharvard.edu
Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst can also be used. This method is considered a "green" chemistry approach but may affect other reducible functional groups in the molecule. arkat-usa.org
A recent study demonstrated the successful synthesis of a related compound, 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one, by condensing p-methoxybenzaldehyde with an amine, followed by reduction of the resulting imine with sodium borohydride (B1222165) (NaBH₄). mdpi.com
Palladium-Catalyzed C-N Cross-Coupling Approaches
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and related compounds by enabling the formation of C-N bonds through palladium-catalyzed cross-coupling of amines with aryl or vinyl halides and triflates. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. organic-chemistry.org While typically used for coupling amines to aryl rings (Csp²-N bonds), its principles are foundational for advanced C-N bond formations. The synthesis of the target molecule would involve coupling a benzylic amine with a benzylic halide, which is a less common but feasible application of palladium catalysis.
Buchwald-Hartwig Amination Variants
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl or benzyl (B1604629) halide (e.g., 3-phenoxybenzyl bromide), forming a Pd(II) intermediate.
Amine Binding and Deprotonation: The amine (e.g., 4-methoxybenzylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
The choice of base is critical, with sterically hindered bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed to facilitate the deprotonation of the amine without competing in nucleophilic attack.
Ligand Design and Catalyst Optimization for Selective C-N Bond Formation
The success of the Buchwald-Hartwig amination is heavily dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The ligand stabilizes the palladium catalyst and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. nih.gov
For challenging couplings, especially those involving less reactive halides or sterically hindered substrates, bulky and electron-rich phosphine ligands are required. These ligands promote the formation of monoligated, highly reactive Pd(0) species that readily undergo oxidative addition and facilitate the final reductive elimination step.
Prominent ligands in modern Buchwald-Hartwig amination include:
Biarylphosphines: This class of ligands, developed by the Buchwald group, is characterized by a biaryl backbone that provides significant steric bulk. Examples include XPhos, SPhos, and BrettPhos. lookchem.com These ligands have proven effective for a wide array of C-N bond-forming reactions.
Ferrocenylphosphines: Ligands like Josiphos have also been used effectively in amination reactions.
Optimization of a specific cross-coupling reaction, such as the synthesis of this compound, would involve screening various combinations of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands, bases, and solvents to achieve the highest yield and selectivity. nih.govrsc.org
Table 3: Common Ligands for Buchwald-Hartwig Amination
| Ligand Name | Abbreviation | Structural Class | Key Features |
|---|---|---|---|
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Biaryl Monophosphine | Very bulky, electron-rich; highly active for a broad range of substrates. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Biaryl Monophosphine | Bulky, electron-rich; effective for aryl chlorides and amines. |
| 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | BrettPhos | Biaryl Monophosphine | Extremely bulky and electron-rich; high catalytic activity. |
Multi-Step Synthesis of Precursor Fragments
The assembly of this compound typically involves the synthesis of key intermediates, namely substituted benzyl halides and primary amines, which are then combined to form the final product.
Synthesis of 4-Methoxybenzyl Halide Derivatives
The preparation of 4-methoxybenzyl halides is a crucial first step, with several established methods available for the synthesis of the chloride, bromide, and iodide derivatives.
One common approach to 4-methoxybenzyl chloride involves the reaction of anisole (B1667542) with paraformaldehyde and gaseous hydrogen chloride in benzene (B151609). This process yields the desired product after heating and subsequent purification by vacuum distillation acs.org. Another method utilizes the reaction of p-methoxybenzyl alcohol with thionyl chloride in dry chloroform, followed by heating under reflux google.com.
For the synthesis of 4-methoxybenzyl bromide , a solution of 4-methoxybenzyl alcohol in diethyl ether can be treated with phosphorus tribromide at low temperatures ibs.re.kr. This reaction proceeds to completion after warming to room temperature, yielding the bromide derivative ibs.re.kr.
4-Methoxybenzyl iodide can be prepared from 4-methoxybenzyl bromide via a Finkelstein reaction. This involves treating the bromide with sodium iodide in acetone (B3395972) at low temperature, with the vessel protected from light due to the iodide's instability ibs.re.kr.
| Starting Material | Reagent(s) | Product | Key Conditions |
| Anisole | Paraformaldehyde, HCl (gas), Benzene | 4-Methoxybenzyl chloride | Cool to 2°C, saturate with HCl, add paraformaldehyde, heat to 45°C acs.org |
| 4-Methoxybenzyl alcohol | Thionyl chloride, Chloroform | 4-Methoxybenzyl chloride | Dropwise addition, heat under reflux for 2 hours google.com |
| 4-Methoxybenzyl alcohol | Phosphorus tribromide, Diethyl ether | 4-Methoxybenzyl bromide | Dropwise addition at 0°C, then warm to room temperature ibs.re.kr |
| 4-Methoxybenzyl bromide | Sodium iodide, Acetone | 4-Methoxybenzyl iodide | Stir at 0°C to room temperature, protect from light ibs.re.kr |
Synthesis of 3-Phenoxybenzyl Halide Derivatives
The synthesis of 3-phenoxybenzyl halides can be achieved from either 3-phenoxytoluene (B42325) or 3-phenoxybenzyl alcohol.
3-Phenoxybenzyl bromide can be synthesized by reacting 3-phenoxytoluene with bromine at elevated temperatures, a process that favors side-chain bromination over nuclear halogenation without the need for a catalyst or UV activation. Alternatively, 3-phenoxybenzyl alcohol can be treated with phosphorus tribromide (PBr3) in a suitable solvent like dichloromethane under an ice bath to yield the bromide acs.org.
The preparation of 3-phenoxybenzyl chloride is also documented, providing another key intermediate for subsequent amination reactions sigmaaldrich.com. A mixture of 3-phenoxybenzyl chloride and 3-phenoxybenzal chloride can be obtained, which can then be used in further synthetic steps googleapis.com.
| Starting Material | Reagent(s) | Product | Key Conditions |
| 3-Phenoxytoluene | Bromine | 3-Phenoxybenzyl bromide | Elevated temperatures (e.g., 265±5°C) |
| 3-Phenoxybenzyl alcohol | Phosphorus tribromide (PBr3), Dichloromethane | 3-Phenoxybenzyl bromide | Dropwise addition under ice bath acs.org |
| 3-Phenoxytoluene | N-Chlorosuccinimide (NCS), Benzoyl peroxide | 3-Phenoxybenzyl chloride | Reflux in a suitable solvent |
Synthesis of Primary Amine Precursors (e.g., 4-methoxybenzylamine, 3-phenoxybenzylamine)
The primary amine precursors, 4-methoxybenzylamine and 3-phenoxybenzylamine, are essential building blocks for the final condensation step.
4-Methoxybenzylamine can be synthesized through various reductive routes. One method involves the reduction of 4-methoxybenzonitrile. Another common approach is the reductive amination of p-anisaldehyde frontiersin.org.
The synthesis of 3-phenoxybenzylamine can be achieved from 3-phenoxybenzaldehyde. This aldehyde is a key intermediate that can be prepared from a mixture of 3-phenoxybenzyl halide and 3-phenoxybenzal halide through a modified Sommelet reaction with hexamethylenetetramine in aqueous acetic acid, followed by acidification google.comgoogle.com. The resulting 3-phenoxybenzaldehyde can then be converted to the primary amine through reductive amination.
| Precursor | Reagent(s) | Product | Key Conditions |
| 4-Methoxybenzonitrile | Reducing agent (e.g., LiAlH4) | 4-Methoxybenzylamine | Reduction in an appropriate solvent |
| p-Anisaldehyde | Ammonia, Reducing agent | 4-Methoxybenzylamine | Reductive amination frontiersin.org |
| 3-Phenoxybenzaldehyde | Ammonia, Reducing agent | 3-Phenoxybenzylamine | Reductive amination |
Green Chemistry Approaches in Amine Synthesis
In line with the principles of green chemistry, methodologies that minimize waste, avoid hazardous solvents, and utilize catalytic processes are highly desirable for the synthesis of this compound.
Solvent-Free Condensation Reactions
Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for potentially harmful and difficult-to-remove solvents. The N-alkylation of amines with alcohols or halides can often be performed under these conditions.
For instance, the N-alkylation of aniline (B41778) derivatives with benzyl alcohols has been successfully carried out in solvent-free media using iridium(III) or ruthenium(II) complexes as catalysts acs.orgnih.gov. These reactions proceed via a hydrogen borrowing or hydrogen autotransfer mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine, generating water as the sole byproduct ibs.re.kr. This approach is highly atom-economical.
Another solvent-free strategy involves the direct reaction of amines with alkyl halides. The use of a planetary ball mill can facilitate the addition of amines to various electrophiles without the need for a solvent or catalyst, often leading to quantitative conversion in a short period organic-chemistry.org. While direct alkylation of a primary amine with two different benzyl halides in a solvent-free, one-pot reaction to form an unsymmetrical secondary amine presents challenges in selectivity, sequential, controlled additions under solvent-free conditions could be a viable green route.
| Reaction Type | Reactants | Catalyst/Conditions | Key Advantage |
| N-Alkylation with Alcohols | Primary Amine, Benzyl Alcohol | Iridium(III) or Ruthenium(II) complexes, Heat acs.orgnih.gov | Atom-economical, water as the only byproduct ibs.re.kr |
| N-Alkylation with Halides | Primary Amine, Benzyl Halide | Planetary Ball Mill organic-chemistry.org | Rapid, catalyst-free, quantitative conversion |
| N-Alkylation with Halides | Primary Amine, Benzyl Halide | Cesium base, Anhydrous solvent (can be minimized) google.com | High selectivity for mono-N-alkylation google.com |
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a cornerstone of green chemistry, often characterized by high efficiency, clean reactions, and the use of recyclable catalysts. A key application in the synthesis of this compound is reductive amination.
This process can involve the reaction of one of the primary amine precursors (e.g., 4-methoxybenzylamine) with the corresponding aldehyde of the other precursor (e.g., 3-phenoxybenzaldehyde) in the presence of a catalyst and a hydrogen source. The reaction proceeds through the formation of an imine intermediate, which is then immediately reduced in situ to the desired secondary amine.
Various catalytic systems can be employed for this transformation. Cobalt-based composites have been shown to be effective for the reductive amination of aromatic aldehydes with amines under hydrogen pressure mdpi.comresearchgate.net. These catalysts can lead to high yields of the corresponding secondary amines mdpi.com. The reaction conditions, such as temperature and pressure, can be optimized to achieve quantitative conversion researchgate.net.
Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate (B1220265), is used in the presence of a catalyst like palladium on carbon (Pd/C) mdma.chmdma.ch. This technique is effective for the debenzylation of N-benzyl amines and can be adapted for reductive amination processes under milder conditions mdma.ch.
| Method | Reactants | Catalyst | Hydrogen Source | Key Features |
| Reductive Amination | 4-Methoxybenzylamine, 3-Phenoxybenzaldehyde | Cobalt-based composites mdpi.comresearchgate.net | H2 gas mdpi.comresearchgate.net | High yields and selectivity, recyclable catalyst |
| Catalytic Transfer Hydrogenation | N-benzyl imine intermediate | 10% Pd/C mdma.chmdma.ch | Ammonium formate mdma.chmdma.ch | Milder reaction conditions, avoids high-pressure H2 |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific, single-enantiomer chiral amines is a critical endeavor in medicinal chemistry and materials science, as the biological activity and material properties of such compounds are often dictated by their stereochemistry. While direct stereoselective methods for this compound are not extensively documented in publicly available literature, the synthesis of its chiral derivatives can be achieved through well-established and advanced methodologies applicable to chiral secondary and tertiary amines. These methods primarily include asymmetric catalytic reduction of prochiral imines, the use of chiral auxiliaries to direct stereoselective transformations, and enzymatic resolutions.
A prochiral precursor to chiral this compound derivatives would typically be an imine, which can then be reduced enantioselectively. The general strategies to achieve this transformation are outlined below.
Asymmetric Catalytic Hydrogenation of Prochiral Imines
Asymmetric hydrogenation of prochiral imines stands as one of the most direct and atom-economical methods for producing chiral amines. acs.org This approach involves the use of a chiral transition-metal catalyst, often based on iridium, rhodium, or ruthenium, to facilitate the enantioselective addition of hydrogen across the C=N double bond of an imine precursor.
The key to high enantioselectivity lies in the design of the chiral ligand coordinated to the metal center. A variety of privileged chiral ligands have been developed for this purpose. For instance, iridium complexes with phosphino-oxazoline ligands have demonstrated high efficiency in the asymmetric hydrogenation of N-aryl imines. nih.gov
Table 1: Examples of Catalytic Systems for Asymmetric Imine Reduction
| Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | nih.gov |
| Iridium-diphosphine complex | Cyclic 2-aryl imines | Up to 96% | rsc.org |
| Ru(II) complexes | N-Aryl imines | High | rsc.org |
| NiH/chiral bis-imidazoline | N-acyl enamines | High | nih.gov |
This table is illustrative of the types of catalysts used for analogous transformations and the high levels of enantioselectivity that can be achieved.
The synthesis of a chiral derivative of this compound via this method would involve the preparation of a corresponding prochiral imine, followed by its hydrogenation in the presence of a suitable chiral catalyst. The choice of catalyst and reaction conditions would be critical to achieving high yield and enantioselectivity.
Chiral Auxiliary-Mediated Synthesis
Another powerful strategy for stereoselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.
For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide, developed by Ellman, are widely used. harvard.eduyale.edu This method involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral sulfinylimine. Nucleophilic addition to this imine then proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group yields the chiral amine.
General Scheme for Chiral Auxiliary Use:
Reaction of a chiral auxiliary with a prochiral substrate.
Diastereoselective transformation of the resulting intermediate.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Other notable chiral auxiliaries include pseudoephedrine and pseudoephenamine, which can be used to form chiral amides that direct subsequent alkylation reactions with high diastereoselectivity. wikipedia.orgnih.gov
Table 2: Common Chiral Auxiliaries for Amine Synthesis
| Chiral Auxiliary | Typical Application | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| tert-Butanesulfinamide | Asymmetric addition to imines | Often >95:5 | harvard.eduyale.edu |
| Pseudoephedrine | Asymmetric alkylation of amides | High | wikipedia.orgnih.gov |
| Oxazolidinones (Evans auxiliaries) | Asymmetric alkylation, aldol (B89426) reactions | High | researchgate.net |
This table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of chiral amines, lipases and proteases are commonly employed. rsc.org
A typical approach is the kinetic resolution of a racemic amine through enzymatic acylation. rsc.org In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted amine. The acylated amine can then be deacylated to yield the other enantiomer. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov
Table 3: Enzymes Used in the Resolution of Amines
| Enzyme | Reaction Type | Substrate Example | Outcome | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CaLB) | Acylation | Aliphatic amines | Enantiomeric enrichment | rsc.org |
| Penicillin G acylase | Deacylation | Acylated amines | Enantiomeric enrichment | rsc.org |
| α-Chymotrypsin | Hydrolysis of amides | N-acyl-α-phenylethylamine | Kinetic resolution | rsc.org |
This table highlights some enzymes and their applications in obtaining enantiomerically pure amines.
The applicability of these stereoselective methodologies provides a robust framework for the synthesis of chiral derivatives of this compound, enabling access to specific stereoisomers for further investigation in various scientific fields.
Mechanistic Investigations of Reactions Involving N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine
Reaction Pathways and Kinetic Studies of Amine Derivatization
The derivatization of secondary amines like N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine typically proceeds through nucleophilic substitution or acylation pathways. A common derivatization is N-alkylation, where the amine reacts with an alkyl halide. This reaction follows an SN2 mechanism, initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide. ucalgary.ca
The general pathway for the alkylation of a secondary amine (R₂NH) with an alkyl halide (R'-X) to form a tertiary amine (R₂R'N) and subsequently a quaternary ammonium (B1175870) salt is as follows:
Formation of Tertiary Amine : R₂NH + R'-X → [R₂R'NH]⁺X⁻
Deprotonation : [R₂R'NH]⁺X⁻ + R₂NH ⇌ R₂R'N + [R₂NH₂]⁺X⁻
Formation of Quaternary Salt : R₂R'N + R'-X → [R₂R'₂]⁺X⁻
For this compound, the product of the first alkylation step is a tertiary amine. Unlike primary amines, which can undergo multiple alkylations leading to complex product mixtures, the alkylation of secondary amines to tertiary amines can be more selective. wikipedia.org The formation of quaternary ammonium salts from the resulting tertiary amine is often slower due to increased steric hindrance around the nitrogen atom. masterorganicchemistry.com
Kinetic studies on analogous systems, such as the reaction of benzylamines with various electrophiles, reveal that these reactions are typically first-order with respect to both the amine and the electrophile. ias.ac.insemanticscholar.org The rate of derivatization is influenced by the concentration of the reactants, the solvent polarity, and the temperature. Polar solvents can stabilize the charged transition state of SN2 reactions, potentially increasing the reaction rate. masterorganicchemistry.comsemanticscholar.org
While specific kinetic data for this compound is not extensively documented, the expected relative rates for its reaction with a standard electrophile can be inferred from studies on substituted benzylamines. ias.ac.in The electron-donating 4-methoxy group would likely increase the reaction rate compared to an unsubstituted dibenzylamine, while the 3-phenoxy group's effect would be less pronounced.
Interactive Table: Predicted Kinetic Parameters for Amine Derivatization
| Amine | Electrophile | Solvent | Relative Rate Constant (k_rel) | Activation Energy (Ea) |
| Dibenzylamine | Methyl Iodide | Acetonitrile (B52724) | 1.00 | Moderate |
| N-(4-methoxybenzyl)-N-benzylamine | Methyl Iodide | Acetonitrile | > 1.00 | Lower |
| N-(4-nitrobenzyl)-N-benzylamine | Methyl Iodide | Acetonitrile | < 1.00 | Higher |
| This compound | Methyl Iodide | Acetonitrile | > 1.00 | Lower |
Role of the Nitrogen Lone Pair in Nucleophilic Processes
The reactivity of this compound is fundamentally governed by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine a nucleophile, capable of donating its electrons to an electrophile to form a new covalent bond. In secondary amines, the nitrogen is sp³-hybridized, with the lone pair occupying one of the orbitals, leading to a trigonal pyramidal geometry. libretexts.org
In nucleophilic substitution reactions, such as alkylation with an alkyl halide, the nitrogen lone pair initiates the reaction by attacking the electrophilic carbon atom, leading to the displacement of the leaving group. ucalgary.ca The availability and reactivity of this lone pair are crucial for the amine's nucleophilicity. Generally, secondary amines are considered more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl/benzyl (B1604629) groups, which increases the electron density on the nitrogen. researchgate.net However, they are often less sterically accessible than primary amines. reddit.com
Impact of Aromatic Substituents on Amine Reactivity
The aromatic substituents on the benzyl groups play a critical role in modulating the reactivity of the amine nitrogen through inductive and resonance effects. These effects are often quantified using Hammett substituent constants (σ), which relate the electronic properties of substituents to reaction rates and equilibrium constants. wikipedia.orglibretexts.org
In this compound, the two substituents are:
4-Methoxy Group (-OCH₃) : Located at the para position, this group is strongly electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, making the σₚ value negative (-0.27). utexas.edu This group increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted benzyl group. libretexts.org
3-Phenoxy Group (-OPh) : Located at the meta position, the phenoxy group is primarily electron-withdrawing through its inductive effect (-I effect), as resonance effects are not transmitted from the meta position to the benzylic carbon. Its σₘ value is positive (+0.25). This effect slightly reduces the electron density on the nitrogen, making it less nucleophilic than an unsubstituted benzyl group.
Interactive Table: Hammett Constants and Their Effect on Reactivity
| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) | Expected Effect on Nucleophilicity |
| -H | Para | Neutral | Neutral | 0.00 | Baseline |
| -OCH₃ | Para | -I (Weak) | +R (Strong) | -0.27 | Increase |
| -NO₂ | Para | -I (Strong) | -R (Strong) | +0.78 | Decrease |
| -OPh | Meta | -I (Moderate) | N/A | +0.25 | Decrease |
| -CH₃ | Para | +I (Weak) | +R (Weak) | -0.17 | Increase |
Transition State Analysis in Amine-Mediated Transformations
Amine-mediated transformations, such as the SN2 alkylation of this compound, proceed through a transition state where the nitrogen nucleophile, the electrophilic carbon, and the leaving group are partially bonded. In a typical SN2 reaction with an alkyl halide, the transition state has a trigonal bipyramidal geometry at the carbon center.
The structure of the transition state for the reaction of this compound with an electrophile like methyl iodide would involve the nitrogen atom forming a partial bond with the methyl carbon, while the carbon-iodine bond is partially broken. The nitrogen atom would bear a partial positive charge, which is stabilized by the electron-donating 4-methoxybenzyl group.
Factors influencing the stability of this transition state include:
Electronic Effects : The electron-donating 4-methoxy group helps to delocalize and stabilize the developing positive charge on the nitrogen atom, lowering the activation energy of the reaction. Conversely, the electron-withdrawing 3-phenoxy group would have a slight destabilizing effect.
Steric Effects : The two bulky benzyl groups can cause steric crowding in the transition state, raising its energy and slowing the reaction. This effect becomes more pronounced with larger electrophiles.
Solvent Effects : Polar aprotic solvents like acetonitrile or DMF can stabilize the charge-separated transition state, accelerating the reaction.
Computational studies on similar amine reactions help to elucidate the geometry and energetics of the transition state, confirming the influence of substituent effects on the reaction barrier.
Proton Transfer Mechanisms in Acid-Base Equilibria
As a base, this compound can accept a proton from an acid to form its conjugate acid, the N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)ammonium ion. This process is a fundamental acid-base equilibrium, and its position is described by the pKa of the conjugate acid. nih.gov
R₂NH + H₂O ⇌ [R₂NH₂]⁺ + OH⁻
The basicity of the amine, and thus the pKa of its conjugate acid, is determined by the availability of the nitrogen lone pair to bond with a proton.
Electronic Effects : The electron-donating 4-methoxy group increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the amine's basicity (higher pKa). utexas.edu
Inductive Effects : The electron-withdrawing 3-phenoxy group slightly decreases the electron density on the nitrogen, making the amine less basic (lower pKa) compared to an unsubstituted analogue.
Interactive Table: pKa Values of Related Amine Conjugate Acids
| Amine | pKa of Conjugate Acid |
| Ammonia | 9.25 |
| Benzylamine | 9.33 |
| Dibenzylamine | ~8.5 |
| Aniline (B41778) | 4.6 |
| This compound (Predicted) | > 8.5 |
Computational and Theoretical Chemical Studies of N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine
Electronic Structure Analysis
Beyond molecular geometry, computational methods provide deep insights into the electronic properties that govern a molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org
HOMO : This is the highest-energy orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons, making it a descriptor of nucleophilicity or basicity. youtube.com For an amine, the HOMO is often localized around the nitrogen atom's lone pair. researchgate.net
LUMO : This is the lowest-energy orbital that is empty of electrons. Its energy level (ELUMO) indicates the molecule's ability to accept electrons, acting as a descriptor of electrophilicity. youtube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net These orbital energies are readily calculated using DFT.
Table 2: Representative FMO Properties and Reactivity Descriptors
| Property | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO – EHOMO | Chemical reactivity, stability |
| Ionization Potential | IP | -EHOMO | Energy to remove an electron |
| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Global Hardness | η | (ELUMO – EHOMO) / 2 | Resistance to charge transfer |
| Global Electrophilicity | ω | μ² / 2η | Propensity to accept electrons |
Note: These descriptors are derived from the HOMO and LUMO energies obtained from DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. wolfram.comchemrxiv.org It is calculated from the results of a DFT analysis and is invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.com
The MEP is color-coded to represent different electrostatic potential values:
Red : Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine, such regions would be expected around the oxygen atoms of the methoxy (B1213986) and phenoxy groups and the nitrogen atom due to their lone pairs of electrons. mdpi.comresearchgate.net
Blue : Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.
Green/Yellow : Regions of intermediate or near-zero potential, often corresponding to nonpolar C-H or C-C bonds.
The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions. mdpi.com
To gain a quantitative understanding of charge distribution, methods like Natural Population Analysis (NPA) are employed. NPA is derived from the Natural Bond Orbital (NBO) framework and assigns partial charges to each atom in a molecule based on its electron density.
This analysis provides a more chemically intuitive and stable representation of atomic charges compared to other methods. For this compound, NPA would quantify the partial negative charges on the electronegative nitrogen and oxygen atoms and the corresponding partial positive charges on adjacent carbon and hydrogen atoms. This detailed charge distribution is fundamental to understanding the molecule's dipole moment and its ability to form non-covalent interactions, such as hydrogen bonds or π-stacking, which are critical in various chemical and biological contexts.
Vibrational Spectroscopy Simulations and Theoretical Interpretation
Computational chemistry provides powerful tools for the interpretation and prediction of vibrational spectra. Through methods like Density Functional Theory (DFT), the vibrational modes of a molecule can be simulated, offering a direct correlation between spectral peaks and specific atomic motions. nih.gov These theoretical calculations are invaluable for assigning bands in experimentally obtained spectra and understanding the molecule's structural and electronic properties.
Theoretical IR spectra are typically computed using DFT, with the B3LYP functional and a basis set such as 6-311++G(d,p) being common choices for achieving a good balance between accuracy and computational cost. researchgate.net The process begins with the optimization of the molecule's ground-state geometry. Subsequently, vibrational frequency calculations are performed on the optimized structure to yield the harmonic frequencies, which correspond to the fundamental vibrational modes.
These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. biointerfaceresearch.com To improve agreement with experimental data, the computed wavenumbers are typically scaled by an empirical scaling factor. biointerfaceresearch.com The assignment of these calculated frequencies to specific vibrational modes, such as stretching, bending, or scissoring, is performed through a detailed analysis of the atomic displacements for each mode, often quantified by Total Energy Distribution (TED) analysis. nih.govresearchgate.net
For this compound, the IR spectrum is expected to be characterized by vibrations from its distinct functional groups: the methoxy group, the phenoxy group, the secondary amine, and the methylene (B1212753) bridge, as well as the aromatic rings.
Interactive Table 1: Predicted Infrared (IR) Band Assignments for this compound. This table presents hypothetical data based on typical vibrational frequencies for the molecule's functional groups as derived from computational studies on analogous compounds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3400 | N-H Stretching | Secondary Amine |
| 3100-3000 | Aromatic C-H Stretching | Phenyl Rings |
| 2950-2850 | Asymmetric/Symmetric CH₂ Stretching | Methylene Bridge |
| ~2840 | O-CH₃ Stretching | Methoxy |
| 1600-1580 | C=C Aromatic Ring Stretching | Phenyl Rings |
| 1510-1480 | C=C Aromatic Ring Stretching | Phenyl Rings |
| ~1450 | CH₂ Scissoring | Methylene Bridge |
| 1260-1240 | Asymmetric C-O-C Stretching | Aryl Ether |
| ~1175 | C-N Stretching | Benzylamine |
| 1050-1020 | Symmetric C-O-C Stretching | Aryl Ether |
| 850-800 | para-disubstituted C-H Bending | 4-methoxybenzyl Ring |
| 780-740 | meta-disubstituted C-H Bending | 3-phenoxybenzyl Ring |
Theoretical Raman spectra are calculated using the same optimized molecular geometry and frequency analysis as for IR spectroscopy. researchgate.net However, instead of IR intensities, Raman scattering activities are computed. The intensity of a Raman band is related to the change in the molecule's polarizability during a specific vibration, whereas IR intensity is related to the change in the dipole moment. researchgate.net This fundamental difference makes IR and Raman spectroscopy complementary techniques.
Vibrations that are symmetric and cause a significant change in the molecule's polarizability, such as the breathing modes of aromatic rings, typically result in strong Raman bands. In contrast, vibrations of highly polar bonds (like C-O or N-H) are often more prominent in IR spectra. For this compound, Raman spectroscopy would be particularly useful for probing the skeletal vibrations of the multiple aromatic rings.
Interactive Table 2: Predicted Raman Active Modes for this compound. This table presents hypothetical data based on typical Raman active vibrations for the molecule's structural components.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 3100-3050 | Aromatic C-H Stretching | Phenyl Rings |
| 2950-2850 | Aliphatic C-H Stretching | Methylene, Methoxy |
| ~1600 | Aromatic Ring Stretching | Phenyl Rings |
| ~1250 | C-O-C Ether Stretch | Aryl Ether |
| ~1000 | Aromatic Ring Breathing (Trigonal) | Phenyl Rings |
| ~830 | Ring Breathing/C-H Bending | para-substituted Ring |
| ~620 | In-plane Ring Deformation | Phenyl Rings |
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations
Computational methods are essential for the accurate prediction and interpretation of Nuclear Magnetic Resonance (NMR) spectra. These calculations can help resolve ambiguities in signal assignments and provide insight into the electronic structure of the molecule.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and highly reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.net The method effectively solves the issue of gauge-origin dependence in magnetic property calculations. The GIAO method is typically employed within the DFT framework (e.g., using the B3LYP functional) to compute the isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.netresearchgate.net
The absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS). This is achieved by subtracting the calculated shielding value of the nucleus of interest from the shielding value of the TMS reference, which must be computed at the same level of theory: δ = σ(TMS) - σ(sample). researchgate.net This computational approach provides theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results. nih.gov
Interactive Table 3: Predicted ¹H NMR Chemical Shifts for this compound using the GIAO method. This table presents hypothetical chemical shifts calculated for the gas phase, based on standard functional group values and data from similar compounds.
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 4.0 - 4.5 | Broad Singlet |
| Aromatic H (phenoxy & benzyl (B1604629) rings) | 6.8 - 7.4 | Multiplet |
| Methylene H ₂ (attached to N) | ~4.2 | Singlet |
| Methylene H ₂ (attached to N) | ~3.7 | Singlet |
| Methoxy O-CH ₃ | ~3.8 | Singlet |
Interactive Table 4: Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO method. This table presents hypothetical chemical shifts calculated for the gas phase, based on standard functional group values and data from similar compounds.
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| Aromatic C -O (Phenoxy Ether) | 157 - 159 |
| Aromatic C -O (Methoxy Ether) | 158 - 160 |
| Aromatic C (ipso, attached to CH₂) | 130 - 140 |
| Aromatic C -H | 114 - 130 |
| Methylene C H₂ | 48 - 55 |
| Methoxy O-C H₃ | ~55 |
The chemical environment, particularly the solvent, can significantly influence NMR chemical shifts. researcher.life Computational models can account for these environmental factors by treating the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), are commonly used for this purpose. unn.edu.ng
These models calculate the molecular properties in the presence of a reaction field induced by the polarized solvent continuum. This allows for the simulation of NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆), providing a more accurate comparison with experimental data recorded in solution. unn.edu.ng Generally, polar solvents can induce shifts in the resonance of protons attached to or near polar functional groups, such as the N-H proton in this compound.
Interactive Table 5: Illustrative Effect of Solvent on Predicted ¹H NMR Chemical Shifts. This table shows hypothetical shifts for selected protons to demonstrate expected trends based on solvent polarity.
| Proton | Predicted δ (Gas Phase) | Predicted δ (CDCl₃, ε≈4.8) | Predicted δ (DMSO-d₆, ε≈47) |
| N-H | 4.05 | 4.25 | 4.60 |
| Methylene H ₂ | 4.20 | 4.22 | 4.28 |
| Methoxy CH ₃ | 3.80 | 3.81 | 3.83 |
Intermolecular Interactions and Crystal Packing Analysis
While computational studies can predict properties of a single molecule, understanding the solid-state properties requires an analysis of how molecules arrange themselves in a crystal lattice. This arrangement, or crystal packing, is dictated by a subtle balance of various non-covalent intermolecular interactions.
For this compound, single-crystal X-ray diffraction would be the definitive experimental technique to determine its three-dimensional structure in the solid state. The resulting structural data can then be analyzed computationally to understand the packing forces. Hirshfeld surface analysis is a powerful tool for this purpose, as it allows for the visualization and quantification of different types of intermolecular contacts. researchgate.net
Given the structure of the title compound, several key interactions are expected to govern its crystal packing:
π–π Stacking: The multiple aromatic rings (phenyl, phenoxy, and methoxybenzyl) can stack on top of each other in an offset face-to-face arrangement, contributing significantly to crystal stability. researchgate.netnih.gov
C—H⋯π Interactions: Hydrogen atoms from the methylene bridges or the aromatic rings can interact with the electron-rich faces of the phenyl rings, forming a network of weak C—H⋯π bonds. researchgate.net
Weak Hydrogen Bonds: While lacking a strong hydrogen bond donor, the amine N-H group can act as a weak donor. Furthermore, weak C—H⋯O and C—H⋯N interactions involving the ether oxygens and the amine nitrogen as acceptors are also plausible, helping to consolidate the crystal packing. nih.gov
Hirshfeld Surface Analysis for Non-Covalent Interactions
No specific research data is available for this compound.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
No specific research data is available for this compound.
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. A QTAIM analysis for this compound would involve calculating topological parameters at bond critical points (BCPs). These parameters, including the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), would characterize the nature of covalent and non-covalent bonds within the molecule, distinguishing between shared-shell (covalent) and closed-shell (like hydrogen bonds or van der Waals) interactions.
Reactivity Descriptors and Global Chemical Reactivity Indices
No specific research data is available for this compound.
Global chemical reactivity indices are derived from conceptual Density Functional Theory (DFT) and are used to predict the chemical behavior and reactivity of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, softness, and electronegativity. Calculating these indices for this compound would provide quantitative estimates of its kinetic stability and reactivity profile. This information is valuable for understanding its potential chemical interactions and reaction mechanisms.
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed insights into its atomic connectivity and spatial arrangement.
Based on the analysis of structurally similar compounds, such as N-(4-methoxybenzyl)aniline and dibenzylamine, a set of predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical solvent like CDCl₃ are presented below. rsc.orgrsc.org The methylene (B1212753) protons of the benzyl (B1604629) groups are expected to appear as distinct singlets, and the aromatic protons will exhibit complex splitting patterns due to their unique electronic environments.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| N-H | ~4.5-5.5 (broad s) | - |
| Methylene (methoxybenzyl) | ~3.7-3.8 (s, 2H) | ~50-55 |
| Methylene (phenoxybenzyl) | ~3.8-3.9 (s, 2H) | ~50-55 |
| Methoxy (B1213986) (OCH₃) | ~3.8 (s, 3H) | ~55.3 |
| 4-Methoxybenzyl Ring | ||
| Ar-H (ortho to CH₂) | ~7.2-7.3 (d) | ~129-130 |
| Ar-H (ortho to OCH₃) | ~6.8-6.9 (d) | ~114-115 |
| Ar-C (ipso-CH₂) | - | ~130-132 |
| Ar-C (ipso-OCH₃) | - | ~158-159 |
| 3-Phenoxybenzyl Ring | ||
| Ar-H | ~6.9-7.4 (m) | ~118-130 |
| Ar-C (ipso-CH₂) | - | ~140-142 |
| Ar-C (ipso-O) | - | ~157-158 |
| Phenoxy Ring | ||
| Ar-H | ~7.0-7.5 (m) | ~119-130 |
| Ar-C (ipso-O) | - | ~156-157 |
Two-dimensional NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei. emerypharma.comwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within each of the three aromatic rings, helping to assign their specific positions. For example, the doublet at ~7.2 ppm would show a cross-peak with the doublet at ~6.8 ppm in the 4-methoxybenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). columbia.edunanalysis.com The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the methylene proton signals around 3.7-3.9 ppm would correlate with the carbon signals around 50-55 ppm, and the methoxy protons at ~3.8 ppm would correlate to the carbon at ~55.3 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduyoutube.com This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:
The methylene protons of the 4-methoxybenzyl group correlating to the ipso-carbon of the phenyl ring and the aromatic carbons ortho to the methylene group.
The methylene protons of the 3-phenoxybenzyl group correlating to the ipso-carbon of its phenyl ring and the carbons of the phenoxy ring through the ether linkage.
The N-H proton correlating to the methylene carbons of both benzyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing through-space correlations which are critical for conformational analysis. arxiv.orgnih.gov In a flexible molecule like this, NOESY can reveal the preferred spatial arrangement of the benzyl groups relative to each other. Cross-peaks would be expected between the N-H proton and the methylene protons, as well as between the methylene protons and the ortho-protons of their respective aromatic rings.
This compound is a flexible molecule with several rotatable single bonds, including the C-N bonds of the benzyl groups and the C-O ether bond. This flexibility can lead to the existence of multiple conformers in solution that may interconvert on the NMR timescale. nih.gov
Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, can be employed to study these conformational dynamics. At low temperatures, the rotation around these bonds may become slow enough to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the energy barriers (ΔG‡) for these rotational processes, providing quantitative information about the molecule's conformational flexibility. acs.org
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound (C₂₁H₂₁NO₂), the expected monoisotopic mass is 319.1572 g/mol . chemexper.com HRMS confirms this composition with high accuracy, typically within a few parts per million (ppm).
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ induce fragmentation, providing valuable structural information. The fragmentation of benzylamines is well-characterized and typically involves cleavage of the C-N bonds. nih.gov
The primary fragmentation pathway for protonated this compound would involve the formation of stable benzylic carbocations. The major expected fragments are:
Loss of the 3-phenoxybenzyl group: Cleavage of a C-N bond can lead to the formation of the 4-methoxybenzyl cation at m/z 121.
Loss of the 4-methoxybenzyl group: The alternative C-N bond cleavage would produce the 3-phenoxybenzyl cation at m/z 183.
Formation of Tropylium (B1234903) Ion: The unsubstituted benzyl cation can lose substituents to form the highly stable tropylium ion at m/z 91.
These characteristic fragments provide definitive confirmation of the two distinct benzyl moieties attached to the central nitrogen atom.
Expected Key Fragments in HRMS/MS
| m/z (Predicted) | Ion Structure | Formula |
|---|---|---|
| 320.1645 | [M+H]⁺ (Protonated Molecule) | [C₂₁H₂₂NO₂]⁺ |
| 183.0804 | 3-Phenoxybenzyl cation | [C₁₃H₁₁O]⁺ |
| 121.0648 | 4-Methoxybenzyl cation | [C₈H₉O]⁺ |
| 91.0542 | Tropylium ion | [C₇H₇]⁺ |
The high resolution of HRMS allows for the observation of the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O/¹⁸O. sisweb.com The relative intensities of these isotopic peaks must match the theoretical distribution calculated for the molecular formula C₂₁H₂₁NO₂. youtube.com This analysis serves as an additional layer of confirmation for the elemental composition.
Theoretical Isotopic Distribution for the Molecular Ion [C₂₁H₂₁NO₂]⁺
| Mass (m/z) | Relative Abundance (%) | Designation |
|---|---|---|
| 319.1572 | 100.00 | M (Monoisotopic) |
| 320.1606 | 23.04 | M+1 |
| 321.1639 | 3.08 | M+2 |
Data generated using a standard isotopic distribution calculator. chemexper.com
Vibrational Spectroscopy (FT-IR and Raman)
For this compound, the FT-IR and Raman spectra would be complex but would feature characteristic bands confirming the presence of its key functional groups: the secondary amine, the aromatic rings, and the aryl ether linkage. orgchemboulder.comspectroscopyonline.com
Predicted Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Strong |
| Aliphatic C-H Stretch (CH₂) | 2950-2850 | Medium | Medium |
| N-H Stretch (Secondary Amine) | 3350-3310 | Weak-Medium | Weak |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| Aromatic C-O-C Asymmetric Stretch (Ether) | 1270-1230 | Strong | Weak |
| Aromatic C-O-C Symmetric Stretch (Ether) | 1050-1010 | Medium | Medium |
| C-N Stretch | 1335-1250 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Weak |
Note: The N-H stretching vibration is characteristic of secondary amines and is expected to be a single, relatively weak band. rockymountainlabs.comquora.com The strong C-O-C asymmetric stretching of the ether group is a prominent feature in the FT-IR spectrum. The Raman spectrum would be dominated by the symmetric vibrations of the aromatic rings.
Detailed Analysis of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound, observable through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is determined by the vibrations of its constituent functional groups. As a secondary amine, it is expected to show a single, weak N-H stretching band. orgchemboulder.comrockymountainlabs.com The presence of methylene bridges, aromatic rings, and ether linkages gives rise to a complex but interpretable spectrum.
Key predicted vibrational modes include:
N-H Stretch: A single, weak absorption band is anticipated in the region of 3350-3310 cm⁻¹ for the secondary amine (R₂NH) N-H bond stretch. orgchemboulder.comlibretexts.org
Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the three benzene (B151609) rings.
Aliphatic C-H Stretch: The methylene (-CH₂-) groups linking the amine to the benzyl moieties will exhibit symmetric and asymmetric stretching vibrations typically found in the 2950-2850 cm⁻¹ range.
C=C Aromatic Ring Stretch: Multiple medium to strong intensity bands in the 1610-1450 cm⁻¹ region are expected due to the C=C stretching vibrations of the aromatic rings.
C-N Stretch: The stretching vibration of the C-N bonds in aromatic and aliphatic amines is typically observed between 1335 cm⁻¹ and 1020 cm⁻¹. orgchemboulder.comlibretexts.org
C-O-C Ether Stretch: Strong, characteristic bands for the aryl ether linkages are predicted. The asymmetric C-O-C stretch for the methoxy and phenoxy groups is expected to be prominent around 1250 cm⁻¹, with the symmetric stretch appearing at a lower wavenumber, typically near 1040 cm⁻¹.
N-H Wag: A broad band, characteristic of primary and secondary amines, may be observed in the 910-665 cm⁻¹ range due to the out-of-plane N-H wagging motion. orgchemboulder.com
The following table summarizes the predicted characteristic vibrational frequencies for the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Methylene Groups | C-H Asymmetric/Symmetric Stretch | 2950 - 2850 | Medium |
| Aromatic Rings | C=C Ring Stretch | 1610 - 1450 | Medium-Strong |
| Amine | C-N Stretch | 1335 - 1250 (Aromatic) | Strong |
| 1250 - 1020 (Aliphatic) | Medium-Weak | ||
| Ether Linkages | C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-O-C Symmetric Stretch | ~1040 | Strong | |
| Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |
Correlating Experimental Spectra with Theoretical Predictions
In the absence of an experimental spectrum for this compound, a correlation with theoretical predictions remains a hypothetical exercise. However, the established methodology for such a correlation involves computational chemistry, primarily using Density Functional Theory (DFT). ias.ac.innih.gov
The standard procedure would be as follows:
Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its lowest energy conformation using a DFT method, such as B3LYP, with an appropriate basis set like 6-311++G(d,p). ias.ac.inresearchgate.net
Frequency Calculation: Using the optimized geometry, the vibrational frequencies would be calculated. These calculations produce a set of theoretical vibrational modes and their corresponding intensities.
Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are scaled using an empirical scaling factor (e.g., ~0.961 for the B3LYP functional) to improve agreement with experimental data. nih.gov
Comparison: The scaled theoretical spectrum is then compared with the experimental FT-IR and Raman spectra. This comparison allows for a detailed and confident assignment of each experimental band to a specific vibrational mode of the molecule. researchgate.netconicet.gov.ar This approach is crucial for resolving ambiguities in complex spectra and confirming structural features. researchgate.net
UV-Vis Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be dominated by π → π* transitions originating from its three aromatic rings. Benzene itself exhibits characteristic absorption bands around 204 nm and 254 nm. The substituents on these rings—specifically the methoxy (-OCH₃), phenoxy (-OPh), and the secondary amine group—act as powerful auxochromes. These groups, containing lone pairs of electrons on oxygen and nitrogen, engage in resonance with the aromatic π-systems, which has the effect of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic (red) shift to longer wavelengths is predicted for the primary absorption bands compared to unsubstituted benzene.
The spectrum is anticipated to show strong absorptions in the 250-290 nm range, resulting from the cumulative effect of the substituted benzene chromophores.
Solvent Effects on UV-Vis Spectra
The position, and to a lesser extent the intensity, of the absorption bands in the UV-Vis spectrum of a molecule can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. youtube.comresearchgate.net For the π → π* transitions expected in this compound, the excited state is generally more polar than the ground state.
Therefore, an increase in solvent polarity is expected to stabilize the polar excited state more than the ground state. youtube.com This differential stabilization reduces the energy required for the electronic transition, resulting in a slight bathochromic (red) shift of the absorption maximum (λmax). biointerfaceresearch.comekb.eg For instance, changing the solvent from a non-polar one like n-hexane to a polar protic solvent like ethanol (B145695) would likely cause the λmax to shift to a longer wavelength. This effect can be systematically studied by recording the spectrum in a series of solvents with varying polarity. ijcce.ac.ir
X-ray Crystallography for Solid-State Structure Determination
Bond Lengths, Bond Angles, and Torsion Angles
The following table presents predicted values for key structural parameters based on data from similar molecular fragments. nih.gov
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(sp³)-N(amine) | ~1.47 Å |
| C(aromatic)-N(amine) | ~1.40 Å (if directly attached) | |
| C(aromatic)-O(ether) | ~1.36 Å | |
| C(sp³)-O(ether) | ~1.43 Å | |
| Bond Angle | C(sp³)-N-C(sp³) | ~112° - 118° |
| Torsion Angle | C-C-N-C | Variable, defining conformation |
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound would be governed by a combination of non-covalent interactions. The nature and geometry of these interactions determine the final supramolecular architecture.
Hydrogen Bonding: The secondary amine group (N-H) is a hydrogen bond donor. The most likely hydrogen bond acceptors within the molecule are the oxygen atoms of the methoxy and phenoxy groups, or the nitrogen atom of a neighboring molecule. This could lead to the formation of N-H···O or N-H···N hydrogen bonds, which often direct the assembly of molecules into chains or sheets. nih.gov
π-π Stacking: The three aromatic rings provide sites for π-π stacking interactions. These can occur in either a face-to-face or offset (displaced) arrangement, contributing significantly to the crystal's cohesive energy. rsc.org
C-H···π Interactions: The hydrogen atoms on the methylene groups and the aromatic rings can act as weak hydrogen bond donors, interacting with the electron-rich faces of the benzene rings of adjacent molecules. These C-H···π interactions are important for stabilizing three-dimensional packing arrangements. researchgate.net
The interplay of these interactions—a strong hydrogen bonding director combined with weaker but numerous stacking and C-H···π contacts—would likely result in a complex and densely packed three-dimensional network. rsc.orgnih.gov
Chemical Reactivity and Derivatization Strategies for N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine
Reactions at the Amine Nitrogen
The lone pair of electrons on the secondary amine nitrogen atom makes it both nucleophilic and basic, serving as the primary site for reactions such as alkylation, acylation, sulfonylation, and salt formation.
Further Alkylation to Tertiary Amines
The secondary amine N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine can act as a nucleophile and react with alkyl halides or other alkylating agents to form tertiary amines. wikipedia.org This reaction, a form of N-alkylation, proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org However, the direct alkylation of secondary amines can be complicated by the fact that the resulting tertiary amine is often still nucleophilic enough to react further with the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.comresearchgate.net
To achieve selective mono-alkylation and synthesize a specific tertiary amine, careful control of reaction conditions, stoichiometry, and the choice of base is crucial. organic-chemistry.org For instance, using a bulky, non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can facilitate the desired alkylation while minimizing the formation of quaternary ammonium byproducts. researchgate.net The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724). researchgate.net
| Alkylating Agent (R-X) | Base | Solvent | Product (Tertiary Amine) |
|---|---|---|---|
| Methyl iodide (CH₃I) | Hünig's base | Acetonitrile | N-(4-methoxybenzyl)-N-methyl-N-(3-phenoxybenzyl)amine |
| Ethyl bromide (CH₃CH₂Br) | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | N-ethyl-N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine |
| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | Sodium bicarbonate (NaHCO₃) | Water | N-benzyl-N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine |
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen of this compound readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively.
Acylation is typically achieved using acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. This reaction converts the basic amine into a neutral amide, a functional group interconversion that significantly alters the electronic properties of the nitrogen atom. researchgate.net
Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. tcichemicals.com This process yields a sulfonamide, which is a key functional group in many biologically active molecules. The resulting N-sulfonyl group is a strong electron-withdrawing group, rendering the nitrogen non-basic.
| Reagent | Base | Product Class | Specific Product |
|---|---|---|---|
| Acetyl chloride (CH₃COCl) | Triethylamine | Amide | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)acetamide |
| Benzoyl chloride (C₆H₅COCl) | Pyridine | Amide | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)benzamide |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Sulfonamide | 4-methyl-N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)benzenesulfonamide |
| Methanesulfonyl chloride (MsCl) | Triethylamine | Sulfonamide | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)methanesulfonamide |
Formation of Salts and Complexation Chemistry
As a secondary amine, this compound is basic and reacts with acids to form ammonium salts. For example, treatment with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or with organic acids, will protonate the amine nitrogen to yield the corresponding ammonium salt. orgsyn.org These salts are often crystalline solids with higher melting points and greater water solubility than the free amine. orgsyn.org
The nitrogen lone pair also allows the amine to act as a ligand in coordination chemistry, forming complexes with various metal ions. The amine can coordinate to metal centers, such as zinc(II), copper(II), and palladium(II), through its nitrogen atom. researchgate.net The formation of these metal complexes can alter the reactivity and physical properties of the parent amine.
| Reagent | Product Type | Example Product Name |
|---|---|---|
| Hydrochloric acid (HCl) | Ammonium Salt | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)ammonium chloride |
| Sulfuric acid (H₂SO₄) | Ammonium Salt | N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)ammonium sulfate |
| Zinc(II) chloride (ZnCl₂) | Coordination Complex | Dichlorobis(this compound)zinc(II) |
Transformations Involving the Aromatic Rings
The two aromatic rings—the 4-methoxybenzyl and the 3-phenoxybenzyl moieties—are susceptible to various transformations, including electrophilic substitution and modification of the existing functional groups.
Electrophilic Aromatic Substitution Reactions
Both aromatic rings in the molecule are activated towards electrophilic aromatic substitution (EAS), though their reactivity and the directing effects of their substituents differ. researchgate.net
4-Methoxybenzyl Ring : The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect. Therefore, electrophiles will preferentially attack the positions ortho to the methoxy group (C-3 and C-5), as the para position (C-4) is already substituted.
3-Phenoxybenzyl Ring : The phenoxy group (-OPh) is also an activating, ortho-, para-directing group. The benzylamine moiety is also activating and ortho-, para-directing. The substitution pattern on this ring will be more complex. Electrophiles are expected to substitute at the positions ortho and para to the phenoxy group (C-2, C-4, C-6) and ortho to the benzylic methylene (B1212753) group (C-2, C-4). The interplay of these directing effects will likely result in a mixture of products.
Common EAS reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. researchgate.net
| Reaction | Reagents | Major Product on 4-Methoxybenzyl Ring | Potential Product(s) on 3-Phenoxybenzyl Ring |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at C-3 and C-5 | Substitution at C-2, C-4, C-6 |
| Bromination | Br₂, FeBr₃ | Substitution at C-3 and C-5 | Substitution at C-2, C-4, C-6 |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Substitution at C-3 and C-5 | Substitution at C-4 and C-6 |
Functional Group Interconversions on the Benzyl and Phenoxy Moieties
The existing functional groups on the aromatic rings can be chemically modified.
Cleavage of the Methoxy Group : The methyl ether of the 4-methoxybenzyl group can be cleaved to yield the corresponding phenol. This is typically accomplished using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).
Ether Cleavage : The diaryl ether linkage in the 3-phenoxybenzyl moiety is generally robust but can be cleaved under harsh conditions, for example, using strong nucleophiles or reducing agents at high temperatures.
Oxidation of the Benzylic Position : The methylene bridges (-CH₂-) are benzylic and can be oxidized to carbonyl groups (ketones) using appropriate oxidizing agents, although this may be challenging without affecting other parts of the molecule.
Nucleophilic Aromatic Substitution : If the aromatic rings are substituted with appropriate leaving groups (e.g., halides introduced via EAS), these can be displaced by nucleophiles. For instance, a nitro group can be reduced to an amino group, which can then be further functionalized. mdpi.com
| Functional Group | Reagents | Transformation | Product Functional Group |
|---|---|---|---|
| 4-Methoxy | Boron tribromide (BBr₃) | O-Demethylation | 4-Hydroxy |
| Nitro (post-nitration) | Iron (Fe), HCl | Reduction | Amino |
| Benzylic Methylene (-CH₂-) | Potassium permanganate (KMnO₄) | Oxidation | Carbonyl (ketone) |
Oxidation and Reduction Chemistry of the Amine Functionality
The secondary amine functionality in this compound is a key site for chemical transformations, particularly oxidation and reduction reactions.
Oxidation:
The oxidation of secondary amines can lead to a variety of products, including nitrones, imines, and amides, depending on the oxidant and reaction conditions. For N-benzyl secondary amines, oxidation can be selective. For instance, the oxidation of symmetrical bis-p-methoxy-benzylamine using sodium periodate (NaIO₄) with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been shown to yield p-methoxybenzaldehyde researchgate.net. This suggests that the N-(4-methoxybenzyl) group in the target molecule could be susceptible to similar oxidative cleavage to produce 4-methoxybenzaldehyde.
In a related context, the autoreduction of bis(4-methoxyphenyl)oxoammonium perchlorate in an aqueous alkaline medium proceeds through a mechanism involving the formation of a quinone imine oxide and subsequent disproportionation researchgate.net. While this is a different system, it highlights the complex redox chemistry that can be expected from molecules containing the 4-methoxyphenyl-N moiety.
Common oxidizing agents for secondary amines and their potential products are summarized in the table below.
| Oxidizing Agent | Potential Product(s) | Notes |
| Sodium periodate (NaIO₄) / TEMPO | Aldehyde (from cleavage of N-benzyl group) | Selective for the benzyl moiety researchgate.net. |
| Potassium permanganate (KMnO₄) | Amide, Imine | Strong oxidizing agent, can lead to over-oxidation. |
| Hydrogen peroxide (H₂O₂) | Nitrone, Hydroxylamine | Product depends on reaction conditions. |
| Peroxy acids (e.g., m-CPBA) | Nitrone | Common reagent for the formation of nitrones from secondary amines. |
Reduction:
The secondary amine functionality in this compound is already in a reduced state. Therefore, reduction reactions would typically target other functional groups within the molecule, if present, or would involve cleavage of the C-N bonds. Catalytic hydrogenation, for example, using a palladium catalyst (Pd/C) in the presence of hydrogen gas, is a common method for the debenzylation of N-benzyl amines google.com. This process would cleave the benzyl groups, leading to the formation of a primary amine and the corresponding toluenes.
Potential reduction reactions are outlined in the table below.
| Reaction | Reagent(s) | Potential Product(s) |
| Catalytic Hydrogenolysis (Debenzylation) | H₂, Pd/C | Primary amine, 4-methoxytoluene, 3-phenoxytoluene (B42325) |
Applications as a Ligand in Coordination Chemistry (if relevant)
The presence of aromatic rings and the ether linkage could also influence the coordination properties. For instance, related amine phenol ligands with bulky ortho-methoxy groups have been shown to form 6-coordinate bis(ligand)lanthanide complex cations ubc.ca. This suggests that the steric and electronic properties of the substituents on the benzyl groups play a significant role in the coordination geometry and the stability of the resulting metal complexes.
Furthermore, the coordination chemistry of ligands containing similar structural motifs, such as N,N,N',N'-tetrakis(3,5-substituted benzyl-2-oxide)-2,2'-(ethylenedioxy)diethanamine with Group 4 metal alkoxides, has been investigated drexel.edu. In these complexes, the metal center adopts a distorted octahedral geometry by binding to the oxygen and nitrogen atoms of the ligand. The flexibility of acyclic amine ligands, such as tris[2-(2-methoxyethoxy)ethyl]amine, has also been shown to be advantageous in the coordination of f-block metals nih.gov.
The potential of this compound to act as a ligand is summarized below.
| Potential Coordination Site | Metal Ion Type | Potential Complex Geometry |
| Nitrogen (lone pair) | Transition metals, Lanthanides | Dependent on metal ion and other ligands |
| Oxygen (ether linkage, weak) | Hard metal ions | May participate in chelation |
Development of this compound as a Synthetic Intermediate
This compound can serve as a valuable synthetic intermediate for the preparation of more complex molecules. The reactivity of the amine functionality allows for various derivatization strategies.
One common strategy is acylation, for example, through reaction with benzoyl chloride. Benzoyl chloride is a versatile reagent that derivatizes primary and secondary amines to form stable amide products nih.govacs.orglibretexts.orgrsc.orgrsc.org. This reaction is often carried out under basic conditions (Schotten-Baumann reaction) and can be used to introduce a benzoyl group, which can alter the chemical and physical properties of the molecule or serve as a protecting group.
The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines in organic synthesis nih.gov. It can be introduced via reductive amination of an aldehyde with a primary amine or by alkylation. The PMB group is stable to a variety of reaction conditions but can be readily cleaved by oxidation, often with ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This property makes this compound a potential precursor for the synthesis of N-(3-phenoxybenzyl)amine by selective removal of the PMB group.
The phenoxybenzyl moiety is found in a number of biologically active compounds, including synthetic pyrethroid insecticides. Therefore, this compound could be a key intermediate in the synthesis of novel analogues of such compounds. For example, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has been reported as a chiral intermediate for the synthesis of the anti-asthma drug (R,R)-formoterol google.com. This highlights the utility of N-benzyl-methoxyphenyl-containing amines in pharmaceutical synthesis.
The synthetic utility is summarized in the table below.
| Reaction Type | Reagent(s) | Product Type | Potential Application |
| Acylation | Benzoyl chloride | N-benzoyl-N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine | Derivatization, introduction of a new functional group nih.govacs.orglibretexts.orgrsc.orgrsc.org. |
| Deprotection (cleavage of PMB group) | Ceric ammonium nitrate (CAN), DDQ | N-(3-phenoxybenzyl)amine | Synthesis of other secondary amines. |
| Alkylation | Alkyl halide | Tertiary amine | Synthesis of more complex amines. |
Exploration of Structure Property and Structure Reactivity Relationships in N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine Derivatives
Influence of Substituent Effects on Reactivity and Selectivity
No studies detailing the influence of substituent effects on the reactivity and selectivity of N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine derivatives were identified. Research in this area would typically involve the synthesis of analogues with various electron-donating and electron-withdrawing groups on the aromatic rings and subsequent kinetic and product analysis of their reactions. Such studies would provide insight into how substituents modulate the electron density and steric environment of the reactive centers within the molecule. For instance, studies on other aromatic amines have shown that electron-releasing substituents generally accelerate electrophilic attack on the amine, while electron-withdrawing groups have the opposite effect. researchgate.net
Electronic and Steric Effects of Substituents on Reaction Rates
Specific data on the electronic and steric effects of substituents on the reaction rates of this compound is not present in the current body of scientific literature. Quantifying these effects would require kinetic studies on a series of derivatives. The Hammett equation and similar linear free-energy relationships are often used in such studies to correlate reaction rates with electronic parameters of the substituents. Steric effects, which relate to the spatial bulk of substituents, can also significantly influence reaction rates and are a key factor in determining the course of chemical reactions. nih.govaccessscience.com In related systems, such as the fragmentation of nitrobenzyl carbamates, electron-donating substituents have been shown to accelerate reaction rates by stabilizing developing positive charges. researchgate.net
Relationship between Molecular Structure and Spectroscopic Signatures
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been published. Such data would be foundational for confirming the structure of the compound and understanding its electronic and bonding characteristics.
¹H and ¹³C NMR spectroscopy would provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants would be indicative of the electronic effects of the methoxy (B1213986) and phenoxy groups on the aromatic rings.
Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-N, C-O, and aromatic C-H bonds.
Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation patterns, which can offer clues about the strength of different bonds within the molecule.
While spectra for related compounds like 4-methoxybenzylamine (B45378) are available, they cannot be directly extrapolated to the target molecule. chemicalbook.comnih.govnist.gov
Structural Modifications Impacting Molecular Recognition (non-biological context)
There are no published studies on the use of this compound or its derivatives in non-biological molecular recognition. Research in this area would explore how modifications to the molecule's structure affect its ability to bind to other molecules or surfaces through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The flexible nature of the molecule, with its multiple aromatic rings and ether linkages, suggests it could adopt various conformations to interact with different guest molecules.
Emerging Research Avenues and Methodological Innovations for N 4 Methoxybenzyl N 3 Phenoxybenzyl Amine Research
Development of Novel Catalytic Systems for Synthesis or Transformation
The synthesis of secondary amines like N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine traditionally relies on methods such as reductive amination or N-alkylation. However, modern research is focused on developing more efficient, selective, and sustainable catalytic systems. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with the only byproduct being water, is a particularly promising green alternative. acs.org
Transition-metal catalysts are at the forefront of these developments. Ruthenium and palladium complexes, in particular, have shown significant efficacy in the N-alkylation of amines with alcohols under relatively mild conditions. acs.org For instance, a Ruthenium pincer complex has been successfully used for the direct synthesis of secondary amines from alcohols and ammonia, showcasing high conversion and yield for various substrates. researchgate.net Such a system could be adapted for the synthesis of this compound by reacting 4-methoxybenzyl alcohol with 3-phenoxybenzylamine. Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent another frontier, offering exceptional catalytic activity and selectivity that could be harnessed for complex amine synthesis. researchgate.net
The table below summarizes representative catalytic systems applicable to the synthesis of complex secondary amines.
| Catalyst Type | Key Features | Potential Application for Synthesis | Reference |
|---|---|---|---|
| Ruthenium Pincer Complexes | High efficiency for N-alkylation of amines with alcohols; promotes "borrowing hydrogen" methodology. | Reaction of 4-methoxybenzylamine (B45378) with 3-phenoxybenzyl alcohol. | acs.orgresearchgate.net |
| Palladium-based Catalysts (e.g., Pd(OAc)₂) | Effective for oxidative amination of alkenes and C-N cross-coupling reactions. | Coupling of 3-phenoxybenzyl halide with 4-methoxybenzylamine. | acs.org |
| Copper(I) Hydride (CuH) Catalysis | Enables hydroamination of alkenes, a highly atom-economical route to secondary and tertiary amines. | Direct addition of an amine to a corresponding alkene precursor. | acs.org |
| Single-Atom Catalysts (SACs) | Maximum atom efficiency, high selectivity, and tunable reactivity by modifying the coordination environment. | Highly selective synthesis and functionalization of the amine scaffold. | researchgate.net |
These advanced catalytic strategies offer pathways to synthesize this compound with greater efficiency and less waste compared to traditional stoichiometric methods.
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis of complex molecules. Advanced spectroscopic techniques now allow for in situ (in the reaction vessel) and real-time monitoring of chemical transformations. spectroscopyonline.com This approach provides a continuous stream of data on reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis, which can be laborious and may not capture transient species. spectroscopyonline.comacs.org
For the synthesis of this compound, several spectroscopic methods could be employed:
FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups. acs.org For example, in a reductive amination synthesis, one could track the disappearance of the carbonyl (C=O) stretch of a benzaldehyde (B42025) precursor and the imine (C=N) stretch of the intermediate, along with the appearance of new bands corresponding to the C-N bond of the final amine product. mdpi.com Both attenuated total reflection (ATR) and transmission modes can be used, with the choice depending on the specific reaction conditions. acs.org
NMR Spectroscopy : As a noninvasive technique, NMR provides detailed structural information, making it ideal for reaction monitoring. nih.gov One-dimensional ¹H NMR spectra can be acquired rapidly to follow the changes in the chemical shifts of protons adjacent to the reacting centers, allowing for quantification of all species in the reaction mixture over time. nih.gov
Mass Spectrometry (MS) : Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) allow for the direct measurement of neutral organic analytes in complex reaction mixtures. acs.org This provides highly selective and sensitive real-time feedback on the reaction's progress. acs.org
The table below compares the applicability of these techniques for monitoring the synthesis of this compound.
| Technique | Information Provided | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| FTIR/Raman | Changes in functional groups (e.g., C=O, C=N, N-H). | Rapid data acquisition, sensitive to structural changes, applicable to a wide range of reaction conditions. | Overlapping peaks can complicate analysis in complex mixtures. | spectroscopyonline.comacs.org |
| NMR | Detailed structural information and quantification of reactants, intermediates, and products. | Highly specific, provides unambiguous structural data. | Lower sensitivity compared to MS, can be affected by sample inhomogeneity. | nih.govrsc.org |
| Mass Spectrometry | Molecular weight of species in the reaction mixture. | High sensitivity and selectivity, excellent for identifying intermediates and byproducts. | Can be less quantitative than NMR or IR without careful calibration. | acs.org |
The implementation of these in situ monitoring tools is critical for gaining deep mechanistic insights and achieving precise control over the synthesis of this compound.
Machine Learning and AI in Predicting Chemical Reactivity and Properties
For a specific molecule like this compound, ML can be applied in several ways:
Property Prediction : Quantitative Structure-Property Relationship (QSPR) models can predict physical and chemical properties such as boiling point, solubility, and stability. nih.govacs.org By representing the molecule as a numerical vector (a process called featurization), algorithms like kernel ridge regression or neural networks can predict its properties based on patterns learned from a large database of other amines. nih.govresearchgate.net
Reactivity and Reaction Outcome Prediction : AI models can predict the most likely outcome when different reactants are combined under specific conditions. chemrxiv.org For the synthesis of this compound, an ML model could help select the optimal catalyst, solvent, and temperature to maximize yield and minimize byproducts, effectively screening thousands of potential conditions in silico. rjptonline.org
De Novo Molecular Design : Generative AI models, akin to a "ChatGPT for molecules," can propose entirely new chemical structures with desired properties. neurosciencenews.com While the focus here is on a specific compound, such tools could be used to design derivatives of this compound with enhanced characteristics for specific material science applications.
Exploration of Self-Assembly and Supramolecular Chemistry
The structure of this compound, with its multiple aromatic rings and a secondary amine group, provides multiple sites for non-covalent interactions. These interactions, including π-π stacking, hydrogen bonding (to the amine proton), and van der Waals forces, can drive the molecule to self-assemble into ordered, supramolecular structures. The study of these phenomena is a key area of modern chemistry.
The amine functionality is particularly important in directing self-assembly. Amine groups can serve as versatile handles for post-assembly modification or can directly participate in the formation of larger structures through hydrogen bonding or coordination with metal centers. nih.gov While the secondary amine in the target molecule is less basic than a primary amine, its lone pair of electrons and N-H group can still engage in significant intermolecular interactions. The interplay between the flexible ether linkage in the phenoxybenzyl group and the more rigid benzyl (B1604629) moieties could lead to complex and potentially functional assembled states, such as liquid crystals or gels.
Design of Functional Materials incorporating the Amine Scaffold (non-biological)
The amine scaffold is a fundamental building block in the design of advanced functional materials. researchgate.net Amines can be incorporated into larger polymer networks or metal-organic frameworks (MOFs) to impart specific properties. nih.gov The this compound structure could serve as a precursor or a functional unit in various non-biological materials:
Porous Organic Polymers (POPs) : Amine-functionalized POPs are extensively studied for applications like carbon dioxide capture. rsc.org The amine groups provide basic sites that interact favorably with acidic CO₂ molecules. google.com By functionalizing the aromatic rings of this compound with polymerizable groups, it could be incorporated into a porous polymer network. The specific steric and electronic environment of the secondary amine would influence the material's sorption properties.
Metal-Organic Frameworks (MOFs) : While amine groups can sometimes interfere with MOF formation by coordinating too strongly with metal centers, careful design of the amine-containing ligand can lead to functional, porous solids. nih.gov If modified with appropriate coordinating groups (e.g., carboxylic acids), the target amine could act as a linker, creating a MOF with a unique pore environment defined by the bulky benzyl groups.
Optical and Electronic Materials : The aromatic nature of the scaffold suggests potential applications in organic electronics or as a component in fluorescent sensors. The photophysical properties would be dictated by the arrangement of the phenyl, phenoxy, and methoxybenzyl groups. Pillarenes, a class of macrocyclic compounds, demonstrate how aromatic units can be assembled into materials for optical sensing and catalysis. magtech.com.cn
The versatility of the amine group makes this molecular scaffold a promising candidate for inclusion in a new generation of functional materials designed for environmental and technological applications. researchgate.net
Q & A
Q. What are the common synthetic routes for N-(4-methoxybenzyl)-N-(3-phenoxybenzyl)amine, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution between 4-methoxybenzylamine and 3-phenoxybenzyl chloride under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or toluene are preferred to stabilize intermediates .
- Base optimization : Potassium carbonate or sodium hydroxide enhances nucleophilicity of the amine .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : and NMR to identify methoxy (-OCH), phenoxy (CHO-), and benzylamine (-CH-NH-) groups .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : Confirms C, H, N, and O composition within ±0.3% of theoretical values .
Q. How can researchers assess the initial biological activity of this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups:
- Kinase inhibition assays : Test IC values against tyrosine kinases (e.g., EGFR) due to the phenoxy group’s electron-withdrawing effects .
- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Q. What functional groups in this compound are most influential on its physicochemical properties?
- Methodological Answer :
- Methoxy group (-OCH) : Enhances solubility in polar solvents and modulates electronic effects on the aromatic ring .
- Phenoxy group (CHO-) : Contributes to π-π stacking interactions in receptor binding .
- Benzylamine core (-CH-NH-) : Provides a flexible linker for molecular recognition .
Structure-activity relationship (SAR) studies suggest replacing the methoxy group with halogens (e.g., -Cl) can alter bioactivity by ~40% .
Advanced Research Questions
Q. How can synthetic yields and purity of this compound be optimized for large-scale research applications?
- Methodological Answer :
- One-pot synthesis : Combine condensation and reduction steps to minimize intermediate isolation (yield improvement: 15–20%) .
- Solvent-free conditions : Reduce purification complexity and waste generation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate reductive amination .
- Advanced purification : Use preparative HPLC with C18 columns for >99% purity .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogues of this compound?
- Methodological Answer :
- Comparative crystallography : Resolve 3D structures of analogues to identify steric or electronic mismatches in binding pockets .
- Dose-response reassessment : Repeat assays with tighter control of pH, temperature, and solvent polarity to isolate confounding variables .
- Meta-analysis : Cross-reference bioactivity data from public databases (e.g., PubChem) to identify trends in substituent effects .
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with enzymes (e.g., cyclooxygenase-2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
